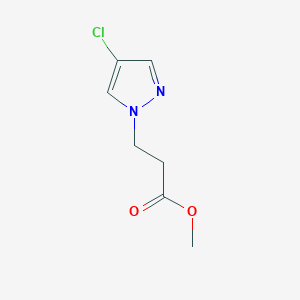

methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-chloropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIXEXUWYXURFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use as a fungicide or herbicide.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Propanoates

Halogen substituents on the pyrazole ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis of methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate with bromo- and iodo-substituted analogs:

Key Observations :

- Molecular Weight : The bromo analog has a higher molecular weight (233.06 g/mol) than the chloro compound due to bromine’s larger atomic mass. The iodo derivative (280.07 g/mol) follows this trend .

- Reactivity : Chlorine’s electronegativity may enhance electrophilic substitution reactivity compared to bromine or iodine. However, iodine’s polarizability could favor nucleophilic displacement reactions .

- Safety : The bromo derivative is labeled IRRITANT , suggesting similar handling precautions for the chloro compound .

Functional Group Modifications

Ester Chain Variations

- Methyl 3-(4-Chloro-1H-Pyrazol-1-yl)-2-Methylpropanoate: This analog features a branched ester chain (C₈H₁₁ClN₂O₂, 202.64 g/mol) .

Complex Pyrazole Hybrids

- Steroid-Pyrazole Hybrids : Compound 17 (C₂₇H₃₄ClN₂O₃, 76% yield) incorporates a steroidal backbone, demonstrating the adaptability of the 4-chloropyrazole moiety in designing bioactive molecules .

- Aryl-Sulfonated Pyrazoles : Derivatives like 4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (compound 7 ) highlight the role of sulfonyl groups in enhancing binding affinity to biological targets .

Biological Activity

Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrazole ring, a chloro substituent, and an ester functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The chloro substituent enhances the compound's biological profile, making it a candidate for further research into therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular functions. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes linked to various diseases, potentially offering therapeutic benefits in conditions such as cancer and inflammation.

- Receptor Binding : It can interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can act as inhibitors for metalloproteinases, which are implicated in cancer progression and other diseases. The compound's binding affinity towards these targets is currently being investigated to determine its potential as a therapeutic agent .

Anti-inflammatory and Anticancer Properties

Preliminary findings suggest that this compound may possess anti-inflammatory and anticancer properties. A study focusing on pyrazole derivatives reported that certain compounds exhibited significant cytotoxicity against cancer cell lines, indicating the potential for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that:

- Substituent Variations : Modifying the substituents on the pyrazole ring can significantly affect the potency and selectivity of the compound against specific targets.

- Lipophilicity : The introduction of lipophilic groups has been linked to increased biological activity, suggesting that optimizing these properties could lead to more effective therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What synthetic methods are used to prepare methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate, and what parameters critically influence reaction efficiency?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-chloro-1H-pyrazole and methyl acrylate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Reaction conditions (60–80°C, 12–24 hours) are optimized to achieve yields >70%. Purification involves column chromatography or recrystallization.

- Key Parameters : Base strength, solvent polarity, temperature, and reaction time significantly impact yield and purity .

Q. How is the structural identity of this compound confirmed in experimental workflows?

- Analytical Techniques :

- 1H/13C NMR : Validates proton and carbon environments (e.g., ester carbonyl at ~170 ppm, pyrazole ring protons at 7.5–8.0 ppm).

- FT-IR : Confirms ester C=O stretch (~1740 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 188.61 (C₇H₉ClN₂O₂) .

Q. What are the primary chemical reactivity pathways for this compound under standard conditions?

- Reactivity Profile :

- Ester Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis yields 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid.

- Pyrazole Substitution : Chloro group undergoes nucleophilic displacement with amines or thiols.

- Side Reactions : Potential ester degradation under prolonged heating (>100°C) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility in this compound production?

- Advanced Strategies :

- Design of Experiments (DOE) : Systematically vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. NaH), and temperature to identify optimal conditions.

- Continuous Flow Reactors : Enhance reaction control and scalability while reducing side products.

- In-Line Analytics : Use HPLC or FT-IR for real-time monitoring .

Q. What mechanistic differences explain reactivity variations between this compound and its nitro-substituted analogs?

- Electronic Effects : Nitro groups increase electrophilicity at the pyrazole ring, accelerating substitution reactions. Chloro substituents exhibit moderate electron-withdrawing effects.

- Experimental Validation : Compare reaction kinetics via Hammett plots or computational modeling (DFT) to quantify substituent impacts .

Q. How should contradictory biological activity data between this compound and structural analogs be resolved?

- Resolution Protocol :

- Assay Standardization : Use consistent enzyme inhibition protocols (e.g., fixed pH, temperature).

- Orthogonal Validation : Confirm receptor binding via SPR and fluorescence polarization assays.

- Structural-Activity Analysis : Correlate substituent effects (e.g., chloro vs. nitro) with activity trends .

Q. What experimental frameworks assess the environmental stability and degradation pathways of this compound?

- Environmental Fate Studies :

- Hydrolytic Stability : Test degradation in aqueous buffers (pH 3–9) at 25–50°C.

- Photolysis : Expose to UV light (λ = 254–365 nm) to identify photodegradation products.

- Biotic Transformation : Evaluate microbial degradation using soil or water microcosms .

Methodological Recommendations

- Synthetic Chemistry : Prioritize DMF as a solvent for balanced polarity and reactivity .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions .

- Data Interpretation : Use multivariate analysis to disentangle substituent effects from experimental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.